4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-
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Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired pyridopyrimidinone structure. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various substituents, leading to a diverse range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s pharmacological properties are investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(2-chlorophenyl)-7-methyl-
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-methoxyphenyl)-7-methyl-
Uniqueness
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This modification can enhance the compound’s reactivity and interactions with biological targets, making it a valuable candidate for various applications.
Properties
CAS No. |
194466-52-9 |
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Molecular Formula |
C15H11FN2O |
Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-5-6-14-17-13(8-15(19)18(14)9-10)11-3-2-4-12(16)7-11/h2-9H,1H3 |
InChI Key |
FOLAQMAXHUURHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)C3=CC(=CC=C3)F)C=C1 |
Origin of Product |
United States |
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